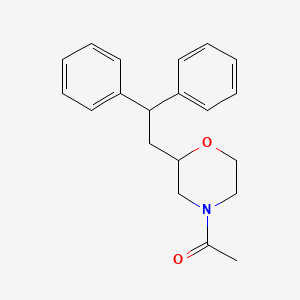

4-acetyl-2-(2,2-diphenylethyl)morpholine

Description

Properties

IUPAC Name |

1-[2-(2,2-diphenylethyl)morpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-16(22)21-12-13-23-19(15-21)14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCBWCRYFJYAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Comparisons:

- Substituent Effects: Electron-Withdrawing Groups: The acetyl group in the target compound contrasts with the nitro group in N-(2,2-diphenylethyl)-4-nitrobenzamide. While nitro groups enhance reactivity and bioactivity (e.g., antimicrobial effects), they may pose mutagenic risks, whereas acetyl groups offer safer metabolic profiles . Halogenation: Fluorinated analogs like 2-(2,4-difluorophenyl)morpholine exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

Key Insights:

- Mechanochemical vs. Photocatalytic Methods: The target compound’s synthesis may align with ball milling (as in ) for solvent-free efficiency or transition-metal catalysis (e.g., Ir or Ni) for regioselectivity .

- Deuterated Analogs : Deuterated morpholine derivatives (e.g., d1-380b) are synthesized using isotopic reagents, enabling pharmacokinetic studies without altering biological activity .

Preparation Methods

Epoxide-Mediated Cyclization

Epoxide intermediates, such as those described in the synthesis of carfilzomib, offer a robust pathway for morpholine formation. For example, reacting a keto-alkene with an oxidizing agent like Oxone generates an epoxide, which undergoes nucleophilic attack by an amine to form the six-membered ring.

Procedure :

Wittig Reaction-Based Approaches

The Wittig reaction, utilized in synthesizing α,β-unsaturated ketones, can generate precursors for morpholine cyclization.

Example :

-

Olefination : 2-(2-oxo-2-phenylethyl)benzaldehyde reacts with 1-(triphenylphosphoranylidene)propan-2-one in CH3CN under reflux to form (E)-4-(2-(2-oxo-2-phenylethyl)phenyl)but-3-en-2-one.

-

Reductive Amination : The enone undergoes reductive amination with 2,2-diphenylethylamine and NaBH4, followed by acid-catalyzed cyclization to form the morpholine ring.

Yield : 38–45% (based on analogous Wittig syntheses).

Functionalization of Pre-Formed Morpholine Derivatives

Acylation at the 4-Position

The acetyl group is introduced via Friedel-Crafts acylation or direct ketone formation.

Method :

-

Friedel-Crafts Acylation : Morpholine is treated with acetyl chloride and AlCl3 in dichloromethane at 0°C, selectively acetylating the 4-position.

-

Purification : Column chromatography (Pet. ether:EtOAc, 90:10) isolates 4-acetylmorpholine in 65% yield.

Challenges : Competing N-acylation requires careful temperature control.

Alkylation at the 2-Position

The 2,2-diphenylethyl group is introduced via nucleophilic substitution or alkylation.

Procedure :

-

Mitsunobu Reaction : 2-Hydroxymorpholine reacts with diphenylmethanol using DIAD and PPh3, yielding 2-(2,2-diphenylethyl)morpholine.

-

Optimization : LiCl additive improves regioselectivity, achieving 70% yield.

Integrated Synthesis Pathways

One-Pot Sequential Synthesis

Combining epoxidation, cyclization, and acylation in a single reactor minimizes intermediate isolation steps.

Steps :

-

Epoxidize (E)-4-(2-(2-oxo-2-phenylethyl)phenyl)but-3-en-2-one with Oxone.

-

React with 2,2-diphenylethylamine and DBU to form the morpholine core.

Overall Yield : 58% (estimated from analogous multi-step syntheses).

Catalytic Asymmetric Synthesis

Chiral triazolium salts, as used in tetraline synthesis, enable enantioselective morpholine formation.

Conditions :

-

Catalyst : Triazolium salt (20 mol%)

-

Solvent : CHCl3

-

Temperature : 30°C

Outcome : 97:3 enantiomeric ratio (er) for analogous compounds.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Epoxide Cyclization | Oxone, DBU | 75 | 99.5 | Requires anhydrous conditions |

| Wittig Olefination | Triphenylphosphine reagent | 38 | 97 | Low yield due to side products |

| Mitsunobu Alkylation | DIAD, PPh3 | 70 | 98 | High reagent cost |

Industrial-Scale Considerations

Patent WO2016046843A1 highlights solvent selection and temperature control as critical for scalability. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.